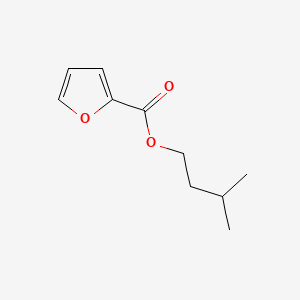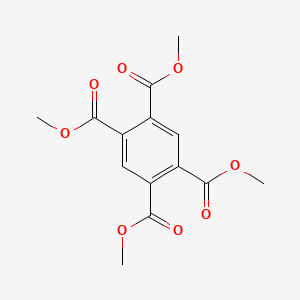
3,6-Dithia-1,8-octanediol
Overview
Description
3,6-Dithia-1,8-octanediol is a secondary sulfur-based catalyst poison . It has been used as an exogenous chelator to evaluate a membrane-permeable copper-selective fluorescent sensor for imaging of kinetically labile copper pools .
Synthesis Analysis
3,6-Dithia-1,8-octanediol has been used in the asymmetric total synthesis of (+)-6-epi-castanospermine and polyhydroxylated alkaloid . It has also been used in the synthesis of new polyurethane elastomers based on poly(tetramethylene ether) glycol, hexamethylene diisocyanate, and chain extenders with different structures .Molecular Structure Analysis
The molecular formula of 3,6-Dithia-1,8-octanediol is C6H14O2S2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3,6-Dithia-1,8-octanediol has been used as an exogenous chelator to evaluate a membrane-permeable copper-selective fluorescent sensor for imaging of kinetically labile copper pools .Physical And Chemical Properties Analysis
3,6-Dithia-1,8-octanediol is a solid at 20°C . It has a melting point of 63-64°C and a boiling point of 100°C at 2 mmHg . It is soluble in methanol .Scientific Research Applications
Catalyst Poison in Chemical Synthesis
3,6-Dithia-1,8-octanediol: is known to act as a secondary sulfur-based catalyst poison . This property is particularly useful in chemical synthesis where the activity of a catalyst needs to be controlled or terminated to prevent overreaction or to protect the catalyst from potential degradation by other reactive substances.
Chelating Agent for Copper Ions
The compound has been utilized as an exogenous chelator in the evaluation of a membrane-permeable copper-selective fluorescent sensor . This application is crucial in biochemistry and medical research for imaging and studying kinetically labile copper pools within biological systems.
Asymmetric Synthesis of Alkaloids
In the field of organic chemistry, 3,6-Dithia-1,8-octanediol has been employed in the asymmetric total synthesis of (+)-6-epi-castanospermine and other polyhydroxylated alkaloids . These alkaloids have significant pharmacological importance and are used in the synthesis of various drugs.
Research on Membrane-Permeable Sensors
Due to its ability to bind with copper ions, 3,6-Dithia-1,8-octanediol is used in the development of membrane-permeable sensors that can detect copper ion concentrations . This has implications for research in neurodegenerative diseases where copper imbalance is a key factor.
Study of Kinetically Labile Metal Pools
The compound’s chelating properties make it suitable for studying kinetically labile metal pools . This is important in environmental science and toxicology where the bioavailability and mobility of metals need to be assessed.
Synthesis of Lindlar Catalyst Poison
3,6-Dithia-1,8-octanediol: serves as a Lindlar catalyst poison, which is used to modify the catalyst’s selectivity during hydrogenation reactions . This is essential in industrial processes where selective hydrogenation is required to produce specific products.
Development of Fluorescent Sensors
The compound’s application extends to the development of fluorescent sensors for bioimaging purposes . These sensors can be used to visualize and track the movement of specific ions or molecules in live cells or tissues.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,6-Dithia-1,8-octanediol is copper ions . The compound acts as an exogenous chelator , binding to copper ions and affecting their bioavailability .
Mode of Action
3,6-Dithia-1,8-octanediol interacts with copper ions by chelation , a process where the compound forms multiple bonds with a single metal ion . This interaction alters the distribution and availability of copper ions, which can influence various biochemical processes.
Biochemical Pathways
oxidative phosphorylation , neurotransmitter synthesis , and connective tissue formation . By chelating copper, 3,6-Dithia-1,8-octanediol could potentially influence these processes .
Pharmacokinetics
Its interaction with copper ions could influence its distribution, as it may accumulate in areas with high copper concentrations .
Result of Action
The molecular and cellular effects of 3,6-Dithia-1,8-octanediol’s action are largely dependent on its chelation of copper ions. By binding to copper, it can alter the metal’s bioavailability, potentially affecting the function of copper-dependent enzymes and proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Dithia-1,8-octanediol. For instance, the presence of other metal ions could compete with copper for chelation. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its ability to chelate copper .
properties
IUPAC Name |
2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S2/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHFSBXFZGYBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063740 | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dithia-1,8-octanediol | |
CAS RN |
5244-34-8 | |
| Record name | 3,6-Dithia-1,8-octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5244-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dithiaoctanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005244348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedithiodiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITHIAOCTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBC80263G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3,6-Dithia-1,8-octanediol?
A1: 3,6-Dithia-1,8-octanediol is an organic compound with the molecular formula C6H14O2S2 and a molecular weight of 182.3 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure consists of an eight-carbon chain with two hydroxyl groups at the terminal carbons and two sulfur atoms linked to the third and sixth carbons.
Q2: How does 3,6-Dithia-1,8-octanediol improve the lightfastness of water-based printing inks?
A: While the exact mechanism is not fully elucidated in the provided research, the addition of 3,6-Dithia-1,8-octanediol (DTO) to water-based printing inks was shown to enhance their lightfastness []. This improvement is linked to the observation that ink films containing DTO exhibited fewer changes in their FTIR spectra after artificial aging compared to the original inks []. This suggests that DTO might act as a stabilizer, preventing or reducing photodegradation reactions within the ink film.
Q3: How is 3,6-Dithia-1,8-octanediol used in heavy metal sorption?
A: 3,6-Dithia-1,8-octanediol can be grafted onto kaolinite clay, creating a nanohybrid material with improved heavy metal sorption properties []. This modification takes advantage of the strong sulfur-metal linkages to bind heavy metals from wastewater. The resulting material exhibited promising results in removing zinc from both simple solutions and real wastewater samples [].
Q4: What is the role of 3,6-Dithia-1,8-octanediol in the chelation therapy for lead poisoning?
A: Research suggests that 3,6-Dithia-1,8-octanediol, along with similar compounds containing vicinal thioether groups, can effectively chelate lead []. This interaction enhances lead excretion, reverses some lead-induced biochemical changes, and mobilizes lead from tissues in poisoned rats []. This ability to bind and remove lead makes it a potential antidote for lead intoxication.
Q5: How does 3,6-Dithia-1,8-octanediol interact with silver chloride (AgCl) in photographic processes?
A: 3,6-Dithia-1,8-octanediol acts as a ripener in the conversion of AgCl to AgClBr, a crucial step in silver halide photographic processes []. Ripeners like 3,6-Dithia-1,8-octanediol significantly accelerate the halide conversion rate, influencing the final photographic characteristics [].
Q6: Can 3,6-Dithia-1,8-octanediol be used to modify silica materials?
A: Yes, 3,6-Dithia-1,8-octanediol can be incorporated into silica materials through the sol-gel process []. This modification was confirmed using infrared analysis and thermogravimetric curves [], indicating the successful formation of modified silica with potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














